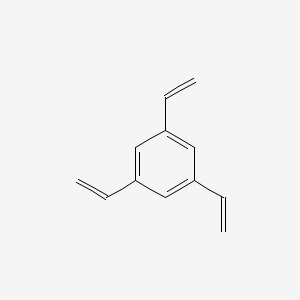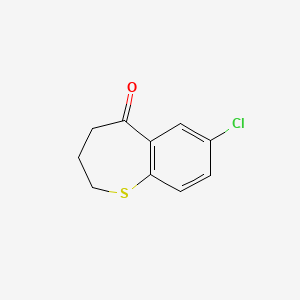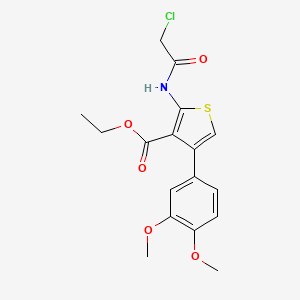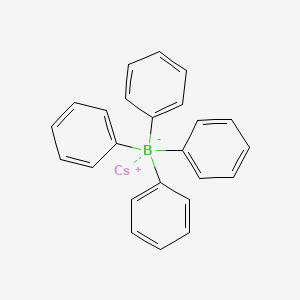
Cesium tetraphenylborate
描述
Cesium tetraphenylborate is an inorganic compound with the chemical formula C24H20BCs. It is a white crystalline solid that is used primarily in the field of inorganic and organometallic chemistry. This compound is known for its low solubility in water and its ability to form stable complexes with various cations, making it useful in a variety of chemical processes .
作用机制
Target of Action
Cesium Tetraphenylborate (CsTPB) primarily targets alkali metals . It is used as a reactant for the synthesis of complexes of alkali metal tetraphenylborates with macrocyclic crown ethers .
Mode of Action
CsTPB interacts with its targets through a precipitation process . The compound forms insoluble precipitates with alkali metals, effectively removing them from a solution . This interaction results in the formation of complexes with alkali metals .
Biochemical Pathways
The biochemical pathways affected by CsTPB involve the transport of potassium (K+) ions . CsTPB, being a biochemical analog of K+, can be excreted through the K±transporting pathway in the gills of seawater-adapted Mozambique tilapia . This suggests that CsTPB may affect similar pathways in other organisms.
Pharmacokinetics
The solubility of cstpb in various solvents has been examined . The solubility of CsTPB in acetone, water, and their mixtures was studied at 25°C, and it was found that the solubility in a mixed solvent passes through a maximum for all the salts . This suggests that the bioavailability of CsTPB may be influenced by the solvent environment.
Result of Action
The primary result of CsTPB’s action is the formation of insoluble precipitates with alkali metals, effectively removing these metals from a solution . This precipitation process is used to remove cesium from high-level waste supernates .
Action Environment
The action of CsTPB is influenced by environmental factors such as the solvent in which it is dissolved . The solubility of CsTPB in various solvents affects its ability to interact with alkali metals and form precipitates . Therefore, the efficacy and stability of CsTPB’s action can be influenced by the solvent environment .
生化分析
Biochemical Properties
Cesium Tetraphenylborate is known to interact with potassium-transporting pathways in biochemical reactions . It is excreted through the same pathway as potassium in the gills of seawater-adapted Mozambique tilapia .
Cellular Effects
It is known that it interacts with the same cellular processes as potassium due to its biochemical similarity .
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of potassium. It is excreted through the potassium-transporting pathway in the gills of seawater-adapted Mozambique tilapia .
Metabolic Pathways
This compound is known to be involved in the same metabolic pathways as potassium due to its biochemical similarity . It interacts with the same enzymes and cofactors as potassium.
准备方法
Cesium tetraphenylborate can be synthesized through the reaction of cesium chloride with sodium tetraphenylborate in an aqueous solution. The reaction proceeds as follows:
CsCl+NaB(C6H5)4→CsB(C6H5)4+NaCl
The resulting this compound precipitates out of the solution due to its low solubility in water and can be collected by filtration .
化学反应分析
Cesium tetraphenylborate undergoes several types of chemical reactions, including:
科学研究应用
Cesium tetraphenylborate has several scientific research applications, including:
Radioactive Waste Processing: It is used in the in-tank precipitation process to remove cesium from high-level radioactive waste solutions.
Chemical Synthesis: It is used as a reagent in the synthesis of other tetraphenylborate salts, which are often highly soluble in organic solvents and useful in various chemical reactions.
Coordination Chemistry: This compound is used to study the properties of various metal complexes due to its ability to form stable complexes with metal ions.
相似化合物的比较
Cesium tetraphenylborate can be compared with other tetraphenylborate salts, such as sodium tetraphenylborate, potassium tetraphenylborate, and rubidium tetraphenylborate. These compounds share similar properties, such as low solubility in water and the ability to form stable complexes with cations. this compound is unique in its specific application for the removal of cesium ions from radioactive waste solutions, making it particularly valuable in this context .
Similar Compounds
- Sodium tetraphenylborate
- Potassium tetraphenylborate
- Rubidium tetraphenylborate
- Ammonium tetraphenylborate
属性
IUPAC Name |
cesium;tetraphenylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Cs/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGHRMDIEUCTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BCs | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635532 | |
| Record name | Caesium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3087-82-9 | |
| Record name | Borate(1-), tetraphenyl-, cesium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3087-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caesium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


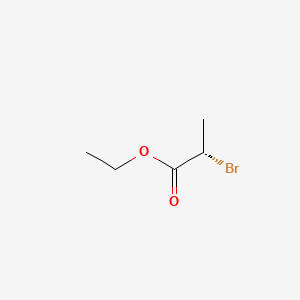

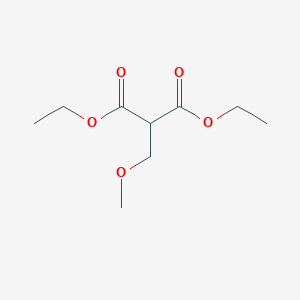

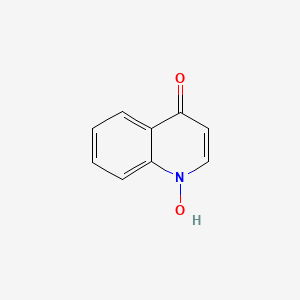
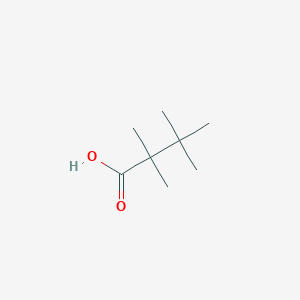
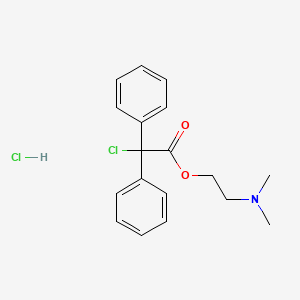
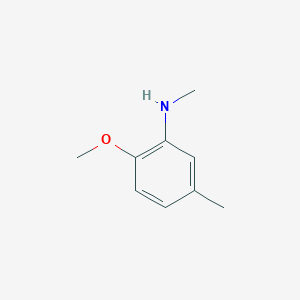
![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)
